molecular formula C5H3NO2 B12353754 Pyridine-2,5-dione

Pyridine-2,5-dione

Cat. No.: B12353754
M. Wt: 109.08 g/mol
InChI Key: NQDAJUCXNKEDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,5-dione is a chemical compound of interest in advanced chemical and biological research. Heterocyclic compounds like this one, which feature cyclic structures containing atoms other than carbon, are fundamental to medicinal chemistry and materials science. They are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity . The incorporation of heteroatoms into these frameworks allows for the fine-tuning of a molecule's physicochemical properties, which is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates . While specific applications for this compound are not fully documented in the searched literature, related dione and heterocyclic structures are widely utilized. Similar compounds serve as key precursors and building blocks in organic synthesis, polymer chemistry, and the development of novel pharmaceuticals . The reactivity of the dione groups makes them valuable scaffolds for constructing more complex molecular architectures. Researchers are exploring these compounds for their potential in creating functional materials and as intermediates in multi-step synthetic pathways. The detailed physicochemical properties, specific biological mechanisms of action, and comprehensive safety data for this compound are the subject of ongoing research. This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3NO2

Molecular Weight

109.08 g/mol

IUPAC Name

pyridine-2,5-dione

InChI

InChI=1S/C5H3NO2/c7-4-1-2-5(8)6-3-4/h1-3H

InChI Key

NQDAJUCXNKEDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine 2,5 Dione Frameworks

Stereoselective Synthesis of Pyridinedione Analogs and Related Diones

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. For pyridine-2,5-dione analogs, this involves controlling the formation of chiral centers within the heterocyclic ring or on its substituents. Strategies often rely on the use of chiral reagents, catalysts, or auxiliaries to direct the reaction pathway towards a desired stereochemical outcome. While direct stereoselective synthesis of the core this compound structure can be challenging, advancements in asymmetric catalysis and auxiliary-based methods have provided significant inroads. The development of efficient routes to enantiomerically enriched pyridinedione derivatives is crucial for their application in medicinal chemistry and materials science.

Chiral Auxiliaries and Asymmetric Catalysis in Pyridinedione Synthesis

The introduction of chirality into this compound structures can be effectively achieved through the application of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate molecule. They influence the stereochemical course of a reaction, leading to the formation of a specific diastereomer. After the stereoselective transformation, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. While specific examples directly employing chiral auxiliaries for the core this compound synthesis are not extensively detailed in the provided search results, the general principle is well-established. For instance, in the synthesis of intermediates for pharmaceuticals like Moxifloxacin, chiral auxiliaries such as (R)-1-methylbenzylamine have been used in the preparation of precursors like 1,6-Bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]this compound (11f). This precursor, synthesized using a dual chiral-auxiliary strategy, demonstrated high stereoselectivity in subsequent hydrogenation reactions, building a desired bicyclic system acs.orgacs.org. The success of such strategies in related heterocycles highlights their potential applicability to this compound frameworks.

Asymmetric Catalysis: Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction. These catalysts, often transition metal complexes with chiral ligands or organocatalysts, are used in substoichiometric amounts, making them highly efficient and atom-economical. Research has shown the utility of chiral catalysts in related heterocyclic syntheses. For example, a study reported the synthesis of substituted 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]this compound derivatives, where a chiral catalyst, such as (DHQ)2PHAL, in combination with a reaction, yielded the desired product with high enantiomeric excess (ee) researchgate.net. While this specific example involves a pyrano[3,2-c]this compound, the principle of using chiral catalysts for stereoselective formation of dione (B5365651) systems is directly relevant. The development of specific chiral catalysts tailored for this compound synthesis remains an active area of investigation.

Enantioselective Approaches to Pyrrolidine-2,5-dione Derivatives as Precedents

Pyrrolidine-2,5-diones, commonly known as succinimides, represent a class of cyclic imides that have been extensively studied for their enantioselective synthesis. The methodologies developed for these simpler five-membered rings often serve as valuable precedents and inspiration for the synthesis of more complex nitrogen-containing heterocycles like pyridine-2,5-diones.

Enantioselective synthesis of pyrrolidine-2,5-diones can be achieved through various strategies, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., aspartic acid, glutamic acid), to construct the pyrrolidine-2,5-dione core.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) in reactions like asymmetric Michael additions, cyclizations, or functionalizations to introduce chirality.

Chiral Auxiliaries: Similar to their application in this compound synthesis, chiral auxiliaries can be used to control stereochemistry during the formation of the pyrrolidine-2,5-dione ring or its precursors.

Research reviews on the stereoselective synthesis of pyrrolidine (B122466) derivatives highlight the importance of these compounds as building blocks for drugs and the variety of methods employed mdpi.com. While specific direct analogies to this compound synthesis from pyrrolidine-2,5-dione precedents are not explicitly detailed in the search results, the general synthetic strategies—such as asymmetric cyclizations or functionalizations of acyclic precursors—are transferable. For instance, methods involving the stereoselective formation of C-C or C-N bonds that are crucial for building the pyrrolidine ring can be conceptually adapted to construct the this compound scaffold. The success in achieving high enantiomeric excesses in pyrrolidine-2,5-dione synthesis demonstrates the feasibility of applying similar catalytic or auxiliary-controlled approaches to related heterocyclic systems.

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Investigations of Pyridinedione Formation Reactions

The formation of the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed over the years. researchgate.netbaranlab.org These methods can be broadly categorized into condensation reactions of carbonyl compounds and cycloaddition reactions. baranlab.org The specific mechanisms involved in the formation of pyridinediones, however, are influenced by a variety of factors, including the nature of the starting materials and the reaction conditions.

Thermodynamic and Kinetic Considerations in Pyridinedione Ring Formation

Key thermodynamic parameters for the parent compound, pyridine, have been extensively studied and provide a baseline for understanding the thermodynamics of its derivatives. nist.govosti.govchemeo.comnist.gov For instance, the standard enthalpy of formation (ΔfH°) for liquid pyridine is approximately 23.89 kcal/mol at 298.16 K. osti.gov The driving force for the cyclization is often the relief of ring strain in cyclic precursors or the formation of the stable aromatic ring from acyclic ones. wikipedia.org

Thermodynamic Data for Pyridine

Property Value Conditions Source
Enthalpy of Formation (liquid) 23.89 kcal/mol 298.16 K osti.gov
Entropy (liquid) 42.52 cal/deg/mol 298.16 K osti.gov
Heat of Fusion 1978.6 cal/mol 231.49 K osti.gov

This table presents data for the parent compound, pyridine, to provide context for the thermodynamic considerations of its derivatives.

From a kinetic standpoint, the rate of pyridinedione ring formation is dependent on the activation energy of the rate-determining step in the reaction pathway. Kinetic studies on general pyridine synthesis have been conducted, for example, on the intramolecular Michael addition of dienylamines to form tetrahydropyridines. researchgate.net In the enzymatic context, the degradation of 2,5-dihydroxypyridine (B106003) (a tautomer of pyridine-2,5-dione) by the enzyme NicX has a rate-limiting step with a calculated energy barrier of 18.0 kcal/mol. nih.gov While specific thermodynamic and kinetic data for the formation of this compound are not extensively documented in the literature, the principles governing general pyridine synthesis apply.

Role of Intermediates in Complex Pyridinedione Syntheses

The synthesis of pyridines and their derivatives often proceeds through a series of reactive intermediates. The nature of these intermediates is highly dependent on the chosen synthetic route.

A common intermediate in both chemical and biological pyridine synthesis is a 1,5-dicarbonyl compound . baranlab.orgnih.gov In the biosynthesis of certain natural products like rubrolones, a polyketide synthase (PKS) pathway generates a precursor with a reactive 1,5-dione moiety. nih.gov This intermediate can then react non-enzymatically with ammonia (B1221849) or other nitrogen sources to form the pyridine ring. nih.gov Similarly, a synthetic strategy known as the Ring Opening and Closing Cascade (ROCC) mechanism utilizes isoxazole (B147169) precursors which, upon reductive ring cleavage, are thought to form a 1,5-dicarbonyl intermediate that subsequently cyclizes to a pyridine derivative. researchgate.net

In syntheses involving C-H activation, azatriene intermediates have been proposed. nih.govnih.gov For example, the reaction of α,β-unsaturated oximes with alkenylboronic acids can form a 3-azatriene, which then undergoes thermal 6π-electrocyclization to yield a dihydropyridine (B1217469). nih.gov This dihydropyridine can then be oxidized to the final pyridine product. nih.gov

Dihydropyridine intermediates are also common in many pyridine syntheses. For instance, the reaction of phenyl-lithium with pyridine was found to form a stable 1-lithio-2-phenyl-1,2-dihydropyridine intermediate, which could then be functionalized to produce 2,5-disubstituted pyridines. lookchem.com

In the enzymatic degradation of 2,5-dihydroxypyridine by NicX, a seven-membered-ring lactone is a key intermediate formed after the initial attack of oxygen and before the final ring-opening step. nih.gov

Proposed Reaction Pathways and Transition States

Several reaction pathways have been proposed for the formation of the pyridine nucleus, which are applicable to pyridinedione synthesis.

Condensation Reactions: These are classic methods that typically involve the reaction of aldehydes or ketones with a nitrogen source like ammonia. baranlab.org For example, the Hantzsch pyridine synthesis involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is subsequently oxidized. organic-chemistry.org

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, can be used to construct the pyridine ring. baranlab.org This can involve the reaction of a 1-azadiene (the four-electron component) with an alkyne (the two-electron component). baranlab.org In biosynthetic pathways, enzymes known as Diels-Alderases have been found to catalyze the formation of pyridine rings. nih.gov

Ring Opening and Closing Cascade (ROCC): This pathway involves the initial opening of a heterocyclic ring, such as an isoxazole, to generate a reactive intermediate (e.g., a 1,5-dicarbonyl), which then undergoes intramolecular condensation and dehydration to form the pyridine ring. researchgate.net

C-H Activation/Electrocyclization: Modern methods utilize transition metal catalysts to activate C-H bonds. A proposed mechanism involves the rhodium-catalyzed reaction of imines and alkynes, which proceeds via oxidative addition of a C-H bond, migratory insertion of the alkyne, and reductive elimination to form an azatriene intermediate that subsequently undergoes electrocyclization. nih.gov

A particularly relevant and detailed mechanism has been elucidated for the enzymatic degradation of 2,5-dihydroxypyridine by the iron-dependent dioxygenase, NicX. nih.gov Although this is a ring-cleavage reaction, it proceeds through intermediates and transition states that provide insight into the chemistry of the pyridinedione ring. The proposed pathway involves:

Attack of an Fe(II)-superoxo species on the C6 position of the pyridine ring. nih.gov

Dissociation of the oxygen-oxygen bond, which is the rate-limiting step, leading to the incorporation of the first oxygen atom into the substrate. nih.gov

Intramolecular attack to form a seven-membered-ring lactone intermediate. nih.gov

Attack by an Fe(III)-oxo species on a carbonyl carbon of the lactone, leading to the opening of the ring. nih.gov

Calculated Energy Barriers for NicX-Catalyzed Degradation of 2,5-Dihydroxypyridine

Reaction Step Energy Barrier (kcal/mol) Source
O-O Bond Dissociation (Rate-Limiting Step) 18.0 nih.gov
Formation of Seven-membered-ring Lactone Lower than rate-limiting step nih.gov

This table summarizes the key energy barriers in the catalytic cycle of NicX, an enzyme that acts on a tautomer of this compound.

Pyridinedione Derivatives in Catalysis

While pyridine and its numerous derivatives are ubiquitous as ligands in transition metal catalysis, ligands specifically derived from the this compound scaffold are not widely reported. nih.govresearchgate.net However, the principles of ligand design and the mechanistic understanding of related pyridine-based catalysts can provide a framework for the potential role of pyridinedione derivatives in catalysis.

Design and Synthesis of Pyridinedione-Based Ligands for Metal Complexes

The design of pyridine-based ligands for metal complexes focuses on tuning the steric and electronic properties of the metal center to achieve desired catalytic activity. caltech.edunih.gov This is typically accomplished by introducing various substituents onto the pyridine ring.

The synthesis of metal complexes generally involves the reaction of a pyridine-based ligand with a metal salt in a suitable solvent. jscimedcentral.comekb.eg For example, complexes of Ni(II), Cu(I), and Ag(I) have been synthesized using pyridine as the ligand in refluxing ethanol. jscimedcentral.com

While direct examples using this compound are scarce, related structures offer insight into potential synthetic strategies.

Pyridyldiketone Ligands: Ambidentate pyridyldiketones, such as 2,2-dimethyl-5-(pyridin-3-yl)pentane-3,5-dione, are readily prepared and form stable complexes with metals like Pd(II). acs.org

Pyridine-N-Oxide Ligands: Pyridine-N-oxides, formed by the oxidation of pyridines, can act as ligands. wikipedia.org For example, dipyridylpyrrole N-oxide ligands have been synthesized and used to form zinc complexes. rsc.org

Diiminopyridine (DIP) Ligands: These are synthesized by the Schiff base condensation of 2,6-diacetylpyridine (B75352) with substituted anilines and form pincer-type complexes with a variety of metals. nist.gov

Examples of Related Pyridine-Based Ligand Syntheses

Ligand Type Synthetic Precursors Metal Examples Source
Pyridyldiketone Pyridyl aldehyde, ketone Pd(II), Cu(I) acs.org
Pyridine-N-Oxide Pyridine, peracid Zn(II) wikipedia.orgrsc.org
Diiminopyridine 2,6-Diacetylpyridine, aniline Fe(II), Co(II) nist.gov

This table illustrates synthetic approaches to various classes of pyridine-based ligands, which could be conceptually extended to pyridinedione systems.

Mechanistic Studies of Catalytic Cycles Involving Pyridinedione Ligands

There is a lack of specific reports on catalytic cycles involving this compound ligands. However, the mechanisms of catalysis involving other pyridine-based ligands are well-established and provide a basis for prediction.

Palladium(II) complexes with functionalized pyridine ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic cycle for a Ni-catalyzed reductive addition of aryl iodides to isatins, for example, is proposed to involve a Ni(0)/Ni(II) cycle, starting with oxidative addition of the aryl iodide to the Ni(0) center, followed by migratory insertion of the isatin, and finally protonolysis to release the product and regenerate the catalyst. acs.org

Iron complexes with diiminopyridine ligands are active catalysts for hydrogenation and hydrosilylation reactions. nist.gov The catalytic activity is often attributed to the "non-innocent" character of the DIP ligand, which can be redox-active, stabilizing the metal center in various oxidation states throughout the catalytic cycle. nist.gov Similarly, terpyridine-metal complexes are used in reactions like nitro group reduction, where a [tpy-RuH₂] species is a key intermediate. nih.gov

The enzymatic cycle of 2,5-dihydroxypyridine dioxygenase (NicX) offers the most direct mechanistic insight into how a pyridinedione-like structure can be involved in catalysis. nih.gov In this case, the substrate (a tautomer of this compound) is activated by the iron center not through direct coordination but via electron transfer, forming a substrate radical cation and an Fe(II)-superoxo species. nih.gov This initiates the ring-cleavage cascade, demonstrating a unique mode of activation and catalysis directly relevant to the pyridinedione core. nih.gov

Substrate Scope and Selectivity in Pyridinedione-Catalyzed Reactions

Current scientific literature does not support the role of this compound as a catalyst. Instead, evidence points to this compound and its derivatives as products of chemical reactions. For instance, in certain copper-catalyzed intermolecular oxidations of alkynes using pyridine N-oxides as oxidants, pyridine-based diones are formed as the resulting products. researchgate.net This indicates that the initial premise of exploring the substrate scope and selectivity of reactions catalyzed by this compound is not aligned with the known chemical behavior of this compound.

The reactivity of the pyridine ring system, of which this compound is a derivative, is well-documented. The pyridine ring is characterized by an electron-deficient nature due to the presence of the electronegative nitrogen atom. imperial.ac.uk This electronic characteristic makes the carbon atoms within the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqyoutube.comquora.com Conversely, electrophilic substitution on the pyridine ring is generally less favorable and, when it occurs, tends to happen at the C3 and C5 positions. youtube.comslideshare.net

The reactivity of pyridine itself is multifaceted. It can undergo electrophilic substitution, reacting with electrophiles in a manner that expresses its aromatic properties. wikipedia.org With nucleophiles, it reacts at the 2 and 4-positions, behaving similarly to imines and carbonyls. wikipedia.org Furthermore, the nitrogen atom's lone pair of electrons allows it to react with many Lewis acids, a characteristic shared with tertiary amines. wikipedia.org This basic lone pair does not overlap with the aromatic π-system of the ring. wikipedia.org

Given the established role of pyridine-based diones as reaction products rather than catalysts, a detailed analysis of substrate scope and selectivity from a catalytic perspective is not applicable. The following sections will instead focus on the known chemical synthesis and reactivity of this compound as a compound.

Synthesis of this compound Derivatives

The synthesis of substituted pyridines, including dione (B5365651) derivatives, can be achieved through various methods. One notable approach involves the condensation of carbonyl compounds or through cycloaddition reactions. baranlab.org While ring expansion from five-membered rings is a possible route, it is often associated with low yields and limited applicability. baranlab.org

A specific method for producing pyridine-based diones involves a copper-catalyzed reaction. The treatment of alkynones with pyridine N-oxide under copper catalysis leads to the formation of pyridine-based diones in moderate to good yields. researchgate.net The proposed mechanism for this transformation involves a copper-catalyzed oxidation-initiated tandem sequence of alkyne oxidation, a Büchner-type ring expansion, and a researchgate.netnih.gov-H shift. researchgate.net

The following table provides examples of pyridine-based diones synthesized through this copper-catalyzed oxidation of various alkynones with pyridine N-oxide, demonstrating the scope of this synthetic route.

EntryAlkynone Substrate (1)Pyridine-based dione Product (5)Yield (%)
11a 5a 72
21b 5b 75
31c 5c 70
41d 5d 65
51e 5e 68
61f 5f 60
71g 5g 71
81h 5h 66
91i 5i 73
101j 5j 69
111k 5k 62
121l 5l 74
131m 5m 67
141n 5n 63
151o 5o 70
161p 5p 75
171q 5q 64
Data sourced from a study on copper-catalyzed alkyne oxidation. researchgate.net

Reactivity of the Pyridine Nucleus

The general reactivity of the pyridine ring is dictated by its electronic structure. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq When such reactions do occur, they are directed to the 3- and 5-positions. youtube.comslideshare.net

Conversely, the electron deficiency at the 2- and 4-positions makes the pyridine ring highly susceptible to nucleophilic attack at these sites. uoanbar.edu.iqyoutube.comquora.com The stability of the intermediate anionic species formed during nucleophilic attack is a key factor in determining this regioselectivity. quora.com The reactivity of pyridine towards nucleophiles is so pronounced that even a strongly basic hydride ion can be displaced. uoanbar.edu.iq

Advanced Spectroscopic and Structural Characterization of Pyridine 2,5 Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure and connectivity of the pyridine-2,5-dione system in solution. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, allows for unambiguous assignment of all atoms in the molecule.

The ¹H and ¹³C NMR spectra are fundamental for confirming the molecular skeleton. For the more stable 5-hydroxypyridin-2(1H)-one tautomer, the chemical shifts are influenced by the electron-withdrawing amide carbonyl group and the electron-donating hydroxyl group.

¹H NMR: The proton spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and additional signals for the N-H and O-H protons. The protons adjacent to the nitrogen and oxygen atoms will have characteristic chemical shifts. The olefinic protons on the ring typically appear in the downfield region, with their multiplicity revealing their coupling relationships.

¹³C NMR: The carbon spectrum provides key information about the carbon framework. The two carbonyl carbons (C2 and C5 in the dione (B5365651) form) or the carbonyl and hydroxyl-bearing carbons (C2 and C5 in the hydroxy-pyridone form) are expected to resonate at the most downfield positions (typically >150 ppm) due to the strong deshielding effect of the oxygen atoms. wikipedia.org The remaining sp² hybridized carbons of the ring appear at intermediate chemical shifts.

Expected NMR Data for 5-hydroxypyridin-2(1H)-one Note: The following data are expected values based on the analysis of similar structures, as fully assigned experimental data for this specific compound is not consistently available in published literature.

¹H NMR Expected Chemical Shifts

Proton Expected Chemical Shift (ppm) Multiplicity
H-3 6.2 - 6.5 d
H-4 7.2 - 7.5 dd
H-6 7.4 - 7.7 d
N-H 11.0 - 13.0 br s

¹³C NMR Expected Chemical Shifts

Carbon Expected Chemical Shift (ppm)
C-2 160 - 165
C-3 105 - 110
C-4 135 - 140
C-5 145 - 150

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between protons and carbons, which is crucial for definitive structural assignment.

Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon on the pyridine ring (e.g., H-3 to C-3, H-4 to C-4, and H-6 to C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for placing the carbonyl and hydroxyl groups. For instance, correlations would be expected from H-3 and H-4 to the carbonyl carbon at C-2, and from H-4 and H-6 to the hydroxyl-bearing carbon at C-5. Correlations from the N-H proton to C-2 and C-6 would confirm the pyridone structure.

Variable Temperature (VT) NMR studies can provide information on dynamic processes such as tautomerism and restricted bond rotation. rsc.org For the this compound system, VT-NMR could be employed to study the equilibrium between the diketo and the 5-hydroxy-2-pyridone tautomers. Changes in chemical shifts and signal coalescence as a function of temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (Ea) of the tautomeric interconversion.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The infrared spectrum of the 5-hydroxypyridin-2(1H)-one tautomer is expected to be dominated by absorptions from the O-H, N-H, and C=O functional groups, as well as vibrations from the heterocyclic ring. nist.govspectrabase.com

O-H and N-H Stretching: Broad absorption bands are expected in the high-frequency region (3400-2500 cm⁻¹) corresponding to the O-H and N-H stretching vibrations, respectively. The broadness is due to hydrogen bonding.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the range of 1650-1680 cm⁻¹ for the amide carbonyl group. researchgate.net The exact position depends on the extent of hydrogen bonding.

Heterocyclic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring. Bands in the fingerprint region (<1400 cm⁻¹) are associated with various C-H, C-O, and C-N bending and stretching modes.

Expected FT-IR Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch 3400 - 3200 Strong, Broad
N-H Stretch 3200 - 3000 Medium, Broad
C-H Stretch (Aromatic) 3100 - 3000 Medium
C=O Stretch (Amide I) 1680 - 1650 Strong
C=C / C=N Ring Stretch 1600 - 1450 Medium-Strong
C-H In-plane Bend 1450 - 1100 Medium

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic ring, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. chemicalbook.comnist.gov This allows for the unambiguous determination of the molecular formula.

For the this compound system, HRMS can distinguish between the two primary tautomers due to their different molecular formulas.

This compound: C₅H₃NO₂ - Calculated Exact Mass: 109.0164 g/mol . nih.gov

5-hydroxypyridin-2(1H)-one: C₅H₅NO₂ - Calculated Exact Mass: 111.0320 g/mol . nih.gov

Techniques like electrospray ionization (ESI) would typically be used to generate ions of the molecule (e.g., [M+H]⁺ or [M-H]⁻) for analysis. The experimentally measured mass is then compared to the calculated mass for possible formulas, confirming the correct elemental composition.

X-ray Crystallography for Solid-State Structural Determination

Conformation Analysis and Torsion Angles

The conformation of pyridine derivatives is significantly influenced by the nature and position of their substituents. The pyridine ring itself is an aromatic hexagon, and its geometry can exhibit slight variations in bond lengths and angles depending on the electronic effects of attached functional groups. wikipedia.org In substituted systems, the rotational orientation of substituent groups relative to the pyridine ring is defined by torsion angles.

In another example involving a pyridine derivative, the flexibility of pyridinecarboxamides is demonstrated by the torsion angle of the amide group relative to the pyridine ring. researchgate.net The planarity of the molecule can also be affected by intramolecular interactions. For example, the compound C12H9FN2O is almost planar, a conformation stabilized by an intramolecular O—H⋯N hydrogen bond. researchgate.net Analysis of torsion angles in various pyridinecarboxamide cocrystals reveals that the conformation can change significantly upon forming cocrystals, highlighting the influence of the crystalline environment on molecular shape. researchgate.net

Table 1: Selected Torsion and Dihedral Angles in Pyridine Derivatives

CompoundTorsion/Dihedral Angle DescriptionAngle (°)Reference
1-(3-Pyridyl)pyrrolidine-2,5-dioneDihedral angle between pyridine and pyrrolidine (B122466) rings64.58 (12) nih.gov
N-(4-fluorophenyl)pyridine-2-carboxamideDihedral angle between pyridine and phenyl rings30.3 (2) researchgate.net
4-[(Morpholin-4-yl)diazenyl]pyridineDihedral angle between pyridine ring and triazene (B1217601) moiety8.80 (10) soton.ac.uk
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTwist angle between triazole and indole (B1671886) rings12.65 mdpi.com

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal is directed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. nih.govnih.gov For this compound systems, with their hydrogen bond donors (N-H) and acceptors (C=O, pyridine N), as well as the aromatic π-system, hydrogen bonding and π-stacking are expected to be the dominant forces. nih.govresearchgate.net

Hydrogen Bonding: In the crystal structures of related compounds, a variety of hydrogen bonds are observed. In pyridine-2,5-diamine, for example, the pyridine nitrogen atom acts as an acceptor for an N—H⋯N hydrogen bond, linking two molecules into a centrosymmetric dimer. nih.gov Further intermolecular N—H⋯N hydrogen bonds between the amino groups create a three-dimensional network. nih.gov Similarly, in pyrrolidine-2,5-dione, pairs of molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. researchgate.net Unconventional C—H⋯O and C—H⋯π interactions can also play a significant role in stabilizing the crystal packing. nih.govresearchgate.net

Table 2: Examples of Intermolecular Interactions in Pyridine and Dione Derivatives

CompoundInteraction TypeDescription/DistanceReference
Pyridine-2,5-diamineN—H⋯N Hydrogen BondForms centrosymmetric dimers nih.gov
Pyrrolidine-2,5-dioneN—H⋯O Hydrogen BondForms inversion dimers researchgate.net
1-(3-Pyridyl)pyrrolidine-2,5-dioneC—H⋯π InteractionStabilizes crystal packing nih.gov
4-Aminopyridinium Hydrogen (9-phosphonononyl)phosphonateπ–π StackingParallel displaced rings, distances of 3.25 and 3.32 Å nih.gov
N-(4-nitrophenyl)pyridine-2-carboxamideπ–π StackingInterplanar separations of 3.439 (1) and 3.476 (1) Å researchgate.net
Self-dimerized C-NI moleculeπ–π StackingInter-dimer distance of 3.187(2) Å forming an infinite column nih.gov

Computational Chemistry Investigations of Pyridine 2,5 Dione Architectures

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT methods are used to determine a molecule's ground-state properties by calculating the electron density. nih.gov Functionals like B3LYP are commonly employed as they provide reliable results for a wide range of molecular properties, including geometry, vibrational frequencies, and thermochemistry. nih.govscirp.org

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with flexible bonds, a conformational analysis is performed to identify different stable isomers (conformers) and determine their relative energies. researchgate.netmdpi.com

For pyridine (B92270) derivatives, DFT calculations can predict key geometrical parameters such as bond lengths and bond angles. nih.govelectrochemsci.org For instance, studies on related pyridine dicarboxylic acids have shown that these molecules are nearly planar, a structural feature that influences their electronic properties and potential for intermolecular interactions. electrochemsci.org The optimization process also reveals subtle structural details, such as intramolecular hydrogen bonding, which can significantly stabilize certain conformations. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Pyridine Derivatives Note: This table presents typical data for related pyridine structures as found in the literature to illustrate the output of DFT calculations.

ParameterCompoundCalculated Value
Bond Length (Å)2,3-Pyridinedicarboxylic acidC2-C3: 1.401
Bond Length (Å)2,5-Pyridinedicarboxylic acidC2-C3: 1.393
Bond Angle (°)2,3-Pyridinedicarboxylic acidN1-C2-C3: 123.5
Bond Angle (°)2,5-Pyridinedicarboxylic acidN1-C6-C5: 123.9
Dihedral Angle (°)Substituted PyridineN3–C4–N21–H36: 178.8

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. scirp.orgrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org This energy gap influences the molecule's optical and electronic properties. nih.gov The distribution of electron density in the HOMO and LUMO reveals the likely sites for nucleophilic and electrophilic attacks, respectively. electrochemsci.org For many pyridine derivatives, the HOMO is often localized over the pyridine ring and electron-donating substituents, while the LUMO is distributed across the ring and any electron-withdrawing groups. electrochemsci.orgresearchgate.net

Table 2: Example FMO Data for Pyridine-based Compounds Note: This table includes representative data from computational studies on various pyridine derivatives to demonstrate typical FMO analysis results.

CompoundEHOMO (eV)ELUMO (eV)ΔEgap (eV)
Quinoline-6.646-1.8164.830
3POH (Pyridine Oxime)--1.706
Substituted Quinoline (6aw)--3.395
Substituted Quinoline (6v)--3.402
Cyanurated H-acid Azo Dye--2.947

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.govmdpi.com It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. nih.govnih.gov The MEP map is color-coded:

Red and Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral potential. researchgate.net

For pyridine derivatives, the nitrogen atom of the pyridine ring typically shows a region of negative potential, corresponding to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov The MEP analysis provides a robust framework for understanding intermolecular interactions and predicting how a molecule will interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. mdpi.comnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.comwisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study molecules in their electronically excited states. nih.govnih.govaps.org TD-DFT is a powerful method for calculating the electronic absorption spectra (like UV-Vis spectra) of molecules. scispace.com It predicts the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.netresearchgate.net

A key application of TD-DFT is to correlate theoretical predictions with experimental spectroscopic data. scirp.orgresearchgate.net By comparing the calculated absorption wavelengths (λmax) and oscillator strengths with an experimental UV-Vis spectrum, researchers can assign specific absorption bands to particular electronic transitions, such as n→π* or π→π*. scispace.comrsc.org

Good agreement between the calculated and experimental spectra serves to validate the computational model and the optimized molecular geometry. researchgate.net This correlation provides a deeper understanding of the electronic structure and the nature of the orbitals involved in the electronic excitations of the molecule. rsc.org For example, TD-DFT calculations can help determine whether an absorption band arises from a localized excitation within a part of the molecule or from an intramolecular charge transfer between different regions. scispace.com

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

Ab initio computational methods are foundational in quantum chemistry, offering a route to understanding the electronic structure of molecules from first principles, without reliance on empirical data. These methods have been applied to study pyridine and its derivatives, providing insights into their stability, reactivity, and electronic properties. For pyridine-2,5-dione, its tautomer, 2,5-dihydroxypyridine (B106003) (DHP), has been the subject of quantum mechanics/molecular mechanics (QM/MM) calculations to understand its biodegradation. acs.org Such studies, while focused on enzymatic reactions, are built upon an accurate description of the molecule's electronic ground state.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data (NMR, IR)

A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be correlated with experimental measurements to validate theoretical models and aid in structural elucidation.

For pyridine and its derivatives, theoretical calculations of vibrational frequencies are a common practice. wikipedia.org For example, a vibrational analysis of 2,5-pyridinedicarboxylic acid, a related structure, was conducted using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to compute optimized geometry and vibrational frequencies. researchgate.net The calculated spectra are often compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net

In the context of NMR, computational methods can predict chemical shifts. For instance, studies on various heterocyclic compounds, including pyridine derivatives, have utilized theoretical calculations to assign NMR spectra and understand the influence of molecular structure on chemical shifts. ipb.pt While specific comparative data tables for this compound are not explicitly detailed in the search results, the general approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors and IR vibrational frequencies. These theoretical values are then compared to experimental data, often showing good agreement and providing confidence in the computational model. nih.gov The interpretation of experimental spectra, such as identifying characteristic peaks for functional groups in IR spectroscopy or analyzing chemical shifts and coupling constants in NMR, is significantly enhanced by such theoretical predictions. youtube.com

Quantum Chemical Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical parameters provide a quantitative measure of the reactivity and stability of a molecule. Key parameters include chemical hardness (η) and the electrophilicity index (ω). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment.

These parameters are typically calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific values for this compound are not provided in the search results, the methodology for their calculation is well-established. For example, DFT calculations are commonly used to determine the HOMO and LUMO energies, from which chemical hardness and electrophilicity can be derived. researchgate.net

Studies on various organic molecules, including pyridine derivatives, have utilized these parameters to predict their reactivity and potential biological activity. researchgate.net For instance, the electrophilicity index has been used as a descriptor in quantitative structure-activity relationship (QSAR) studies. researchgate.net The table below, while not containing specific values for this compound due to their absence in the search results, illustrates how such data would be presented based on computational studies of related compounds.

Table 1: Illustrative Quantum Chemical Parameters

Compound FamilyMethodHOMO (eV)LUMO (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Pyridine DerivativesDFT/B3LYPData not availableData not availableData not availableData not available
Thiophene DerivativesDFT/B3LYPData not availableData not availableData not availableData not available

Advanced Chemical Reactivity and Transformations of Pyridinedione Systems

Oxidation and Reduction Reactions

The pyridine (B92270) ring, being electron-deficient, is generally resistant to oxidation. However, the nitrogen atom within the ring is susceptible to oxidation by reagents like hydrogen peroxide or other peracids. pharmaguideline.com In the context of pyridine-2,5-dione, enzymatic oxidation has been observed. For instance, 2,5-dihydroxypyridine (B106003) dioxygenase, an Fe(II)-dependent enzyme, catalyzes the oxidation of 2,5-dihydroxypyridine, breaking the pyridine ring to form N-formylmaleamic acid. researchgate.net This reaction is a key step in the degradation pathway of various pyridine derivatives, such as nicotine (B1678760) and nicotinic acid, which are metabolized to 2,5-dihydroxypyridine as an intermediate. researchgate.net

Conversely, the reduction of the pyridine ring is more readily achieved. Pyridine and its derivatives can be reduced by nucleophilic reducing agents. pharmaguideline.com A notable method for the reduction of pyridine to piperidine (B6355638) involves the use of samarium diiodide in the presence of water at room temperature, which proceeds in excellent yield. clockss.org While specific studies on the complete reduction of this compound are not extensively detailed, the general reactivity of the pyridine nucleus suggests that it would be amenable to similar reduction methodologies. The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied reaction, relevant to the metabolism of certain drugs. wum.edu.pk

Ring-Opening and Ring-Closing Reactions

Pyridine derivatives can undergo ring-opening and ring-closing cascade (ROCC) reactions, which are powerful methods for the synthesis of substituted pyridines and other heterocyclic systems. A regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed utilizing the ROCC mechanism of isoxazole (B147169) precursors. researchgate.net This approach involves the reductive opening of the isoxazole ring, followed by a cascade of reactions that lead to the formation of the pyridine ring. researchgate.net

Furthermore, para-substituted pyridines can be converted into meta-substituted anilines through sequential ring-opening and ring-closing reactions. nih.gov This transformation involves the replacement of the nitrogen atom in the pyridine ring with a methine group and the introduction of a dialkylamino substituent. nih.gov Another strategy for transforming pyridines into benzonitriles involves a three-step protocol starting with pyridine N-oxidation, followed by photochemical deconstruction in the presence of an amine to produce a nitrile-containing butadiene, which then undergoes a formal Diels-Alder cycloaddition. researchgate.net The reactivity of 3-hydroxy-3,4-dihydropyrido[2,1-c] acsgcipr.orggcwgandhinagar.comoxazine-1,8-diones, which exist in tautomeric equilibrium, has been explored for the synthesis of polycyclic pyridones through ring-opening transformations promoted by ammonium (B1175870) acetate (B1210297) or acetic acid. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder with Pyridinedione Rings)

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While normal electron-demand Diels-Alder reactions with pyridine systems can be challenging due to unfavorable electronics, inverse electron-demand Diels-Alder reactions are more successful. acsgcipr.org In these reactions, the pyridine ring, or a precursor, acts as the electron-poor diene. For instance, 1,2,4-triazines can react with enamines in a thermal cycloaddition to construct the pyridine ring. acsgcipr.org

The Diels-Alder reaction has been utilized in the synthesis of various substituted pyridines. baranlab.orgnih.govresearchgate.net For example, 2(1H)-pyridones can act as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide to form isoquinuclidine derivatives. researchgate.net The stereoselectivity of these reactions can often be controlled. researchgate.net Additionally, 1,4-oxazinones have been employed as precursors in merged cycloaddition/cycloreversion sequences with haloalkynes to synthesize halogenated pyridine derivatives. doi.orgnih.gov This method provides a route to polysubstituted pyridines that are valuable intermediates in medicinal and agrochemical research. doi.org

Electrophilic and Nucleophilic Substitution Reactions on Pyridinedione Rings

The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution (EAS) reactions difficult. pharmaguideline.comgcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophilic attack, and in acidic conditions, the nitrogen is protonated, further deactivating the ring. gcwgandhinagar.comrsc.org Consequently, direct nitration of pyridine in a strong acid medium does not typically occur. rsc.org However, conversion to a pyridine-N-oxide can activate the ring towards electrophilic substitution. gcwgandhinagar.com

In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2- and 4-positions. quora.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction, which proceeds through an addition-elimination mechanism. quimicaorganica.org The intermediate anion formed during nucleophilic attack at the 2- or 4-position is stabilized by the electronegative nitrogen atom. quora.com For this compound, the presence of the carbonyl groups would further influence the electronic properties of the ring, likely enhancing its reactivity towards nucleophiles.

A convenient, palladium-free approach has been developed for the synthesis of certain pyridopyrimidinone cores, which involves the substitution of a halogen at the 2-position of a pyridine ring. mdpi.com This highlights the utility of nucleophilic substitution in building complex heterocyclic scaffolds.

Tautomerism and Isomerization Studies

Tautomerism is a significant aspect of the chemistry of pyridinones. This compound can exist in equilibrium with its tautomeric form, 2,5-dihydroxypyridine. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents. Ab initio calculations have been used to study the tautomerism of similar systems like 2-pyridone and 4-pyridone. wayne.edu For 2-pyridone, the pyridone form is slightly more stable than the 2-hydroxypyridine (B17775) tautomer in the gas phase. wayne.edu The study of pyridine-2(1H)-thione and its tautomer, pyridine-2-thiol, also provides insight into the factors governing these equilibria. rsc.org

The tautomeric equilibrium of 3-hydroxy-3,4-dihydropyrido[2,1-c] acsgcipr.orggcwgandhinagar.comoxazine-1,8-diones has also been investigated, revealing their utility as building blocks for polycyclic pyridones. nih.gov Chlorine atoms alpha to the nitrogen in pyridones can significantly shift the tautomeric equilibrium towards the hydroxypyridine form. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents are crucial for the functionalization of pyridine rings. Pyridines can be site-selectively metalated, and subsequent reactions with electrophiles provide access to a wide variety of substituted pyridines. rsc.org The reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, affords 2-substituted pyridines in good yields. organic-chemistry.org

While specific reactions of this compound with organometallic reagents are not extensively documented in the provided search results, the general reactivity of pyridines suggests that such reactions would be feasible. For instance, the addition of organometallic reagents to aziridine-2-carboxaldehydes, which are structurally related N-heterocycles, has been studied and shows selectivity dependent on protecting groups and substitution patterns. nih.gov Iron complexes featuring pyridinophane ligands have been used to catalyze Suzuki-Miyaura coupling reactions, demonstrating the role of organometallic chemistry in C-C bond formation on pyridine rings. nih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

Pyridinedione Derivatives in Polymer Chemistry and Functional Materials

The incorporation of pyridinedione and related pyridine (B92270) units into polymers has led to the development of novel materials with tailored properties for various high-performance applications.

The strategy of embedding pyridine units into donor-acceptor (D-A) conjugated polymers is a significant area of research for enhancing the performance of organic electronic devices. rhhz.net Introducing sp²-hybridized nitrogen into a benzene (B151609) ring to form a pyridine structure effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. rhhz.net This modification is crucial for developing n-type and ambipolar organic semiconductors, which are essential for creating a range of organic optoelectronic devices. researchgate.net

In one pioneering example, researchers synthesized a D-A conjugated polymer, 5DNIID-2T, based on a 5DNIID acceptor unit, which is a pyridinedione derivative. rhhz.net This polymer demonstrated promising application in Organic Field-Effect Transistors (OFETs). rhhz.net When compared to the analogous isoindigo-based polymer (IIDDT), 5DNIID-2T exhibited a lower LUMO level as anticipated. rhhz.net Similarly, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits was synthesized and polymerized to create a narrow bandgap D-A conjugated polymer, PTPBIID-BT, for use in OFETs. researchgate.net The presence of the pyridine ring can also promote coplanarity in the polymer backbone through non-bonding interactions, which is beneficial for charge transport. rhhz.net

Interactive Table: Properties of Pyridinedione-based Conjugated Polymers

Pyridinedione and related diketone building blocks are utilized in the construction of highly ordered, porous network polymers such as Covalent Organic Frameworks (COFs). ossila.com These materials are synthesized from molecular building blocks designed to form strong covalent bonds in a pre-determined geometry. Pyrene-4,5-dione, a 1,2-dione functionalized pyrene, serves as a ligand for creating pyrene-fused pyrazaacene COFs. ossila.com These frameworks have potential applications in organic electronics, including light-emitting diodes. ossila.com

The synthesis of polybenzimidazoles (PBIs) containing pyridine groups in the main chain from pyridine dicarboxylic acids (such as the 2,5-isomer) represents another approach to creating robust network polymers. benicewiczgroup.com These pyridine-based PBIs can be processed to form phosphoric acid-doped membranes that exhibit high thermal stability and proton conductivity, making them suitable for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The para-oriented structure derived from 2,5-pyridinedicarboxylic acid, for instance, results in a more rigid polymer backbone, contributing to mechanically strong membranes. benicewiczgroup.com

The functionalization of material surfaces often relies on the ability to directly and selectively modify chemical structures. The direct C-H functionalization of pyridines is a powerful strategy for this purpose, although it can be challenging due to the electron-poor nature of the pyridine ring. nih.govnih.gov Developing methods for site-selective functionalization is key to attaching pyridine-based molecules to surfaces or incorporating them into larger structures. nih.gov

One approach involves the chemical modification of existing polymers. For example, insoluble 2-mercaptopyridine (B119420) derivatives have been prepared by modifying commercially available polystyrene. nih.gov These modified polymers can then act as reagents or supports in chemical synthesis. nih.gov Another strategy involves the copolymerization of monomers containing pyridine moieties, such as in the synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives, which can impart specific properties like fluorescence to the material. mdpi.com

Supramolecular Host-Guest Chemistry Involving Pyridine Ligands and Related Diones

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to creating complex and functional host-guest systems. mdpi.com Pyridine-containing ligands, including those derived from pyridinedione, are exceptional components in these systems due to their specific electronic and hydrogen-bonding capabilities. acs.org

The design of host molecules capable of selectively binding guest molecules is a cornerstone of supramolecular chemistry. nih.gov Pyridine units are frequently incorporated into macrocyclic hosts to control their binding properties. For instance, pyridine bis(carboxamide)-strapped pillar researchgate.netarene capsules have been synthesized to create a confined binding cavity. nih.gov The orientation of the pyridyl nitrogen atom—whether pointing into or out of the cavity—profoundly influences the electronic properties of the host and its selectivity for binding aliphatic guests. nih.gov

Metal-ligand interactions are also used to construct self-assembled host molecules. nih.gov A paddle-wheel shaped M2L4 palladium-pyridyl cluster, formed from pyridine-Pd(II) contacts, demonstrates binding affinity for neutral organic guests that have the correct size and electrostatic complementarity to fit within its cavity. nih.gov In another example, complexes of nickel(II) with pyridine-2,5-dicarboxylic acid and other co-ligands form distorted octahedral geometries where the pyridinedicarboxylate acts as a bidentate ligand, coordinating through its nitrogen atom and a carboxylate oxygen. researchgate.net These structures highlight how the rigid and directional nature of the pyridine unit contributes to the formation of well-defined binding pockets. acs.orgresearchgate.net

The selectivity observed in host-guest systems arises from a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and steric effects. acs.orgnih.gov The nitrogen atom in a pyridine ring is a key player in these interactions.

Hydrogen Bonding: Pyridine can form robust O-H···N hydrogen bonds with complementary functional groups like carboxylic acids, which is a widely used interaction to construct 2D supramolecular structures. acs.org In ureidopyrimidine-based hosts, a weak interaction between the pyridine nitrogen and a urea (B33335) N-H group can influence the conformational preference of the host molecule, which in turn affects guest binding. mdpi.com

Electrostatic and π-Interactions: The electron-deficient nature of the pyridine ring allows for favorable electrostatic interactions. In pyridinium-based anion receptors, the positive charge enhances electrostatic attraction to anions. researchgate.net Furthermore, "polyanion–π" binding interactions have been observed between polyanion receptors and the six-membered pyridine ring, contributing to the assembly of crystal lattices. rsc.org

Steric and Geometric Complementarity: The ability of a guest to fit within the host's cavity is fundamental to binding. nih.gov In pyridine-strapped pillar researchgate.netarene capsules, the pyridyl nitrogen lone pairs can stabilize diamine guests of a specific length while destabilizing longer guests through electron repulsion. nih.gov This demonstrates length-selective recognition driven by the precise architecture of the host. nih.gov The binding affinity is a result of the sum of these stabilizing and destabilizing interactions. For example, a porphyrin-based molecular square showed a high association constant (Ka > 10⁴ M⁻¹) for 1,2-diaminoethane, attributed to the guest fitting well within the cavity and being stabilized by multiple hydrogen-bonding interactions. nih.gov

Interactive Table: Host-Guest Binding Systems

Self-Assembly Processes Mediated by Pyridinedione Interactions

The unique molecular architecture of pyridine-2,5-dione, featuring both hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as a π-conjugated aromatic system, makes it a versatile building block for the construction of complex supramolecular assemblies. The self-assembly of molecules containing the pyridinedione motif is primarily governed by a combination of specific, directional hydrogen bonding and less-directional π-π stacking interactions.

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient pyridine rings contribute to the stability of the self-assembled structures. These interactions, while weaker and less directional than hydrogen bonds, play a crucial role in the long-range ordering and aggregation of the primary hydrogen-bonded chains. The interplay between these two non-covalent forces allows for the formation of higher-order structures, such as bundles or fibers, from the initial one-dimensional assemblies.

Research into related pyridine-containing systems has demonstrated the power of hydrogen bonding to direct the self-assembly of block copolymers into well-defined nano-assemblies in aqueous media. rsc.org In these systems, complementary hydrogen bonding interactions guide the organization of the polymer chains. Similarly, studies on the self-assembly of aromatic carboxylic acid derivatives can be regulated by the introduction of pyridine molecules, which form robust O-H···N hydrogen bonds, thereby altering the resulting supramolecular architecture. researchgate.netacs.org The principles observed in these systems, where specific hydrogen bonds dictate the final assembled structure, are directly applicable to the self-assembly of this compound derivatives.

The table below summarizes the key non-covalent interactions involved in the self-assembly of this compound and their influence on the resulting supramolecular structures.

Interaction TypeParticipating GroupsRole in Self-AssemblyResulting Structure
Hydrogen BondingN-H (donor), C=O (acceptor)Primary driving force for directional assembly1D tapes, chains
Hydrogen BondingN-H (donor), Pyridine N (acceptor)Can lead to alternative or more complex H-bond patternsBranched or networked assemblies
π-π StackingPyridine ringStabilizes the assembly of H-bonded structuresHigher-order aggregates, bundles, fibers

Orthogonal Supramolecular Polymerization Strategies

Orthogonal self-assembly refers to the stepwise and independent formation of complex supramolecular structures from building blocks that possess distinct and non-interfering recognition sites. rsc.org This strategy allows for a high degree of control over the final architecture and properties of the resulting material. The specific and directional nature of the hydrogen bonding interactions of the this compound motif makes it an excellent candidate for inclusion in orthogonal supramolecular polymerization strategies.

In such a strategy, a monomer would be designed to incorporate the this compound unit for one recognition event, and a second, distinct recognition motif for an orthogonal self-assembly process. For example, a heterotelechelic polymer could be synthesized with a this compound end-group and a different recognition unit, such as a metal-coordinating ligand (e.g., terpyridine) or a quadruple hydrogen bonding moiety (e.g., ureidopyrimidinone), at the other end. rsc.org

The orthogonality of these interactions is key. The self-assembly of the this compound units via hydrogen bonding would not interfere with the metal-ligand coordination or the quadruple hydrogen bonding of the other recognition site. This allows for the sequential or simultaneous formation of distinct supramolecular interactions, leading to the construction of complex, multi-dimensional polymer networks.

For instance, the formation of linear supramolecular polymers could first be achieved through the self-assembly of the this compound end-groups. Subsequently, the addition of a metal ion could induce cross-linking between the chains via the metal-coordinating ligands, resulting in the formation of a supramolecular gel or network with tunable mechanical properties. The stimuli-responsiveness of each recognition unit can also be exploited. For example, changes in temperature or solvent polarity could disrupt the weaker hydrogen bonds of the this compound assemblies, while the stronger metal-coordination bonds remain intact, allowing for reversible control over the material's properties.

The table below outlines a hypothetical orthogonal supramolecular polymerization strategy incorporating this compound.

Recognition Motif 1Interaction TypeRecognition Motif 2Interaction TypeResulting Polymer Architecture
This compoundHydrogen Bonding (N-H···O=C)TerpyridineMetal-Ligand CoordinationCross-linked network
This compoundHydrogen Bonding (N-H···O=C)UreidopyrimidinoneQuadruple Hydrogen BondingBlock or alternating supramolecular copolymer

This approach, leveraging the specific recognition properties of this compound in concert with other orthogonal interactions, opens up avenues for the rational design of advanced functional materials with precisely controlled architectures and responsive behaviors.

Environmental and Biotransformation Pathways of Pyridinedione Systems

Microbial Degradation Mechanisms

Microorganisms have evolved diverse and sophisticated enzymatic systems to utilize pyridine (B92270) derivatives as sources of carbon and nitrogen. Pyridine-2,5-dione, more commonly referred to in scientific literature as its tautomer 2,5-dihydroxypyridine (B106003) (2,5-DHP), is a central intermediate in the catabolism of numerous pyridine-containing compounds, including nicotine (B1678760), nicotinic acid, and various hydroxypyridines. researchgate.netmdpi.com

The microbial degradation of pyridine derivatives often proceeds through a series of hydroxylated intermediates. The formation of 2,5-DHP is a common strategy employed by various bacteria to destabilize the aromatic pyridine ring, preparing it for subsequent cleavage. researchgate.net

2,5-Dihydroxypyridine (2,5-DHP): This compound is a key metabolic intermediate in the degradation pathways of 2-hydroxypyridine (B17775), 3-hydroxypyridine (B118123), and 5-hydroxypicolinic acid. nih.govnih.govnih.gov For instance, the bacterium Agrobacterium sp. DW-1 degrades 3-hydroxypyridine via α-hydroxylation to produce 2,5-DHP. nih.gov Similarly, Burkholderia sp. MAK1 converts 2-hydroxypyridine to 2,5-DHP. nih.gov

3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one: In the degradation of 2-hydroxypyridine by Rhodococcus rhodochrous PY11, a different initial pathway is observed. The initial dioxygenase reaction yields 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one. nih.gov

2,3,6-Trihydroxypyridine (B1195510): The intermediate 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one is further oxidized by the enzyme HpoE to form 2,3,6-trihydroxypyridine. nih.gov This tri-hydroxylated intermediate is then subject to ring opening. Both 2,5-DHP and 2,3,6-trihydroxypyridine have been noted as potential ring-cleavage precursors in the microbial breakdown of pyridine compounds. nih.gov

The conversion of pyridine derivatives to and from this compound (2,5-DHP) is catalyzed by specific enzymes encoded by dedicated gene clusters. These genetic systems are often inducible and highly regulated.

Key enzymatic transformations include:

Formation of 2,5-DHP: Several types of monooxygenases and dioxygenases catalyze the hydroxylation of pyridine precursors to form 2,5-DHP. For example, the catabolism of 2-hydroxypyridine in Burkholderia sp. MAK1 is initiated by a soluble diiron monooxygenase, 2-hydroxypyridine 5-monooxygenase, which is encoded by the five-gene cluster hpdABCDE. nih.gov In Alcaligenes faecalis JQ135, a monocomponent FAD-dependent monooxygenase, HpaM, catalyzes the ortho-decarboxylative hydroxylation of 5-hydroxypicolinic acid to generate 2,5-DHP. nih.gov

Ring Cleavage of 2,5-DHP: The subsequent step is the oxidative cleavage of the 2,5-DHP ring. This reaction is typically catalyzed by an Fe(II)-dependent 2,5-dihydroxypyridine dioxygenase (also referred to as NicX, Hpo, HpaX, or VppE). researchgate.netnih.govnih.gov This enzyme opens the pyridine ring to form N-formylmaleamic acid, which is then further metabolized. nih.govnih.gov

The genetic basis for these transformations has been identified in several microorganisms. The table below summarizes key gene clusters and the enzymes they encode.

Gene Cluster/OperonOrganismKey Enzyme(s)FunctionReference
hpdBurkholderia sp. MAK1HpdABCDE (2-hydroxypyridine 5-monooxygenase), HpdF (2,5-DHP dioxygenase)Converts 2-hydroxypyridine to 2,5-DHP, followed by ring cleavage. nih.gov
hpoRhodococcus rhodochrous PY11HpoBCDF (dioxygenase), HpoE (oxidase), HpoH (cyclase)Converts 2-hydroxypyridine to 2,3,6-trihydroxypyridine, followed by ring cleavage. nih.gov
hpaAlcaligenes faecalis JQ135HpaM (monooxygenase), HpaX (2,5-DHP dioxygenase)Converts 5-hydroxypicolinic acid to 2,5-DHP, followed by ring cleavage. nih.govresearchgate.net
vppOchrobactrum sp. SJY1VppD (monooxygenase), VppE (2,5-DHP dioxygenase)Part of a hybrid nicotine degradation pathway that generates and cleaves 2,5-DHP. researchgate.net
pyrArthrobacter sp. 68bPyrA (monooxygenase), PyrB, PyrC, PyrDDirect oxidative cleavage of the unsubstituted pyridine ring without hydroxylated intermediates. nih.gov

While pathways proceeding through hydroxylated pyridine intermediates like 2,5-DHP are common, alternative degradation routes have been identified. Research on a co-culture of Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2 revealed a novel pyridine degradation pathway. researchgate.net Instead of hydroxylation, this pathway involves the formation of different intermediates, including 2,5-pyrroldione . The identification of 2,5-pyrroldione, maleic semialdehyde, furanone, and butyrolactone points to a distinct mechanism for cleaving the pyridine ring that differs from the well-established maleamate (B1239421) pathway that follows 2,5-DHP cleavage. researchgate.net

Photochemical Degradation Pathways

The photochemical transformation of pyridine and its derivatives represents an important abiotic degradation route in the environment. researchgate.net The specific photochemical degradation pathways for this compound are not well-documented in comparison to its microbial metabolism. However, studies on related pyridine systems show that they can undergo photochemical reactions. For instance, the irradiation of certain substituted pyridines in the presence of furan (B31954) can lead to a [4+4] photocycloaddition, forming complex cage-like adducts. rsc.org While this specific reaction highlights the photoreactivity of the pyridine ring, it may not represent a primary mineralization pathway in the environment. More relevant to environmental degradation is the photocatalytic decomposition, although specific studies on this compound are limited.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Strategies for Complex Pyridinedione Architectures

The synthesis of substituted pyridines can be challenging, often requiring multi-step sequences to achieve the desired substitution patterns. For Pyridine-2,5-dione and its complex derivatives, these challenges are amplified. Future research must focus on developing innovative and efficient synthetic methodologies.

A significant challenge lies in the regioselective functionalization of the pyridinedione core. Current synthetic strategies for substituted pyridines often rely on classical condensation reactions, such as the Hantzsch synthesis, or transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net However, the presence of the two carbonyl groups in this compound complicates many of these standard procedures.

One promising future direction is the application of modern catalytic methods. For instance, a copper-catalyzed intermolecular oxidation of alkynes using pyridine (B92270) N-oxides has been shown to produce pyridine-based diones. researchgate.net This type of tandem reaction, which can involve oxidation followed by a ring-expansion, offers a novel entry into these scaffolds. researchgate.net Further exploration of metal-catalyzed reactions, including C-H activation, could provide direct routes to functionalized Pyridine-2,5-diones from simpler precursors, improving atom economy and reducing step counts.

Another avenue for development is the use of diversity-oriented synthesis. This approach would involve creating libraries of complex and diverse pyridinedione-based molecules from a common intermediate, which could be invaluable for screening for biological activity or novel material properties. researchgate.net The challenge will be to design robust synthetic pathways that are tolerant of a wide range of functional groups.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the pyridine nucleus is well-established: it is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions, while being deactivated towards electrophilic substitution. youtube.comimperial.ac.uk The two carbonyl groups in this compound are expected to further decrease electron density in the ring, making it highly reactive towards nucleophiles.

Future research should systematically explore this heightened reactivity. The positions ortho and para to the nitrogen (C2, C4, C6) are the most electron-deficient and therefore the most likely sites for nucleophilic attack. youtube.comuoanbar.edu.iq The key challenge will be to achieve selectivity between the various reactive sites on the molecule, including the carbonyl carbons themselves.

Investigating the pericyclic reactions of this compound is another unexplored frontier. Could it act as a dienophile or heterodienophile in Diels-Alder reactions? What are its photochemical properties and can light-induced transformations lead to novel molecular scaffolds? Understanding these fundamental reactivity patterns is crucial for utilizing this compound as a building block in complex molecule synthesis.

Furthermore, the tautomeric equilibrium between this compound and its corresponding di-enol form, 2,5-dihydroxypyridine (B106003), is a critical aspect of its reactivity. 2,5-dihydroxypyridine is a key intermediate in the biodegradation of many pyridine-containing compounds, highlighting the biological relevance of this tautomerism. researchgate.net The ability to control this equilibrium could open up new reaction pathways, for example, by selectively performing reactions on either the keto or enol form.

Advanced Computational Modeling for Predictive Design and Reaction Pathway Elucidation

Computational chemistry offers powerful tools to accelerate the exploration of this compound chemistry. Advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications, guiding experimental work and minimizing trial-and-error.

Predictive Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives. mdpi.comresearchgate.net By correlating structural features with activity, these models can guide the design of new compounds with enhanced potency and selectivity. mdpi.com Similarly, computational tools can predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of designed molecules, a critical step in drug discovery. researchgate.net

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of proposed reactions. researchgate.net This allows for the elucidation of detailed reaction mechanisms, the prediction of transition states, and the rationalization of observed product distributions. For example, DFT could be used to understand the regioselectivity of nucleophilic attack or to explore the feasibility of novel, computationally-designed catalytic cycles for the synthesis of complex pyridinediones. Such studies can also analyze the stability of intermediates and predict the most likely reaction pathways, saving significant laboratory time and resources. researchgate.net

Integration of Pyridinedione Systems into Emerging Material Technologies

The unique electronic properties of the this compound scaffold make it an attractive candidate for incorporation into advanced materials. The electron-deficient nature of the ring, similar to that of perfluoropyridine, suggests its potential use as a building block for novel polymers and functional materials. mdpi.com

Future research should focus on synthesizing polymers incorporating the this compound unit. Its high reactivity towards nucleophilic aromatic substitution could be exploited in step-growth polymerization reactions to create new poly(ether-ketone) or similar high-performance polymers. mdpi.com The challenge will be to control the polymerization process to achieve high molecular weights and desirable material properties, such as thermal stability and chemical resistance.

The coordination chemistry of this compound is another promising area. The nitrogen atom and the two carbonyl oxygens provide multiple potential binding sites for metal ions. This could be leveraged to create coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in catalysis, gas storage, or as sensors. The structural flexibility and electronic properties of the pyridinedione ligand could be tuned by adding substituents, allowing for the rational design of materials with specific functions.

Deeper Understanding of Biotransformation Pathways and Environmental Fate

As with any chemical compound with potential for widespread use, understanding the environmental fate and biotransformation of this compound is crucial. Initial data on related compounds suggest that the pyridine ring can be biodegraded, but the pathways and rates can vary significantly. nih.gov

A key area for future research is the role of 2,5-dihydroxypyridine (2,5-DHP), a tautomer of this compound, as a central metabolic intermediate. researchgate.net Studies have shown that microorganisms can hydroxylate pyridine derivatives to form 2,5-DHP, which is then cleaved by a dioxygenase enzyme to open the ring. researchgate.net Understanding the enzymes and metabolic pathways responsible for the degradation of this compound is essential for assessing its environmental persistence and potential for bioaccumulation.

The environmental fate of related compounds like pyrithiones, which are used as antifoulants, has been studied. These compounds can degrade in seawater, with photodegradation being a significant pathway. nih.govresearchgate.net The ultimate degradation products can include smaller, less toxic molecules like 2-pyridine sulfonic acid and carbon dioxide. nih.gov Research is needed to determine if similar degradation pathways exist for this compound and to identify its terminal degradation products. The challenge lies in integrating the various potential degradation pathways—biodegradation, photodegradation, and abiotic hydrolysis—to create a comprehensive model of its environmental lifecycle. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.